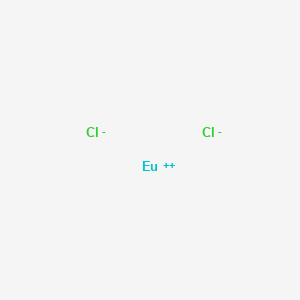
Europium dichloride
Descripción general
Descripción
Europium dichloride, also known as Europium(II) chloride, is a stable material that is hygroscopic in nature . It is a white to pale pink solid with an orthorhombic crystal structure . When irradiated by ultraviolet light, it exhibits bright blue fluorescence .
Synthesis Analysis
Europium dichloride can be synthesized by reducing Europium(III) chloride with hydrogen gas at high temperatures . Another method involves the reaction of dry Europium(III) chloride with lithium borohydride in tetrahydrofuran (THF), which also produces Europium dichloride .Molecular Structure Analysis
The molecular formula of Europium dichloride is EuCl2 . It has a molecular weight of 222.87 .Chemical Reactions Analysis
Europium dichloride can form yellow ammonia complexes (EuCl2•8NH3), and can dissolve to form pale yellowish EuCl2•NH3 . It can also react with europium hydride at 120-bar H2, producing EuClH that fluoresces green .Physical And Chemical Properties Analysis
Europium dichloride is a white to pale pink solid with an orthorhombic crystal structure . It is hygroscopic in nature .Aplicaciones Científicas De Investigación
Thermo-Sensor Applications
The luminescent properties of europium complexes are explored for thermo-sensor applications. These sensors can operate in a temperature range of 303–353 K , providing a novel approach to temperature sensing in various scientific and industrial settings .
Organic Synthesis
In organic synthesis, Europium(II) chloride serves as a reagent due to its distinctive properties. It facilitates various chemical reactions, contributing to the synthesis of complex organic compounds .
Catalysis
Europium dichloride finds application in catalysis, where it acts as a catalyst in chemical reactions. This can enhance reaction rates and selectivity, leading to more efficient industrial processes .
Analytical Chemistry
In analytical chemistry, Europium(II) chloride is used as a reagent for the detection and quantification of various substances. Its unique reactivity and luminescence make it a valuable tool for analytical methods .
Materials Science
The compound’s ability to form complexes with other materials makes it a valuable component in the development of new materials with desired properties for advanced technological applications .
Electroluminescent Devices
Europium complexes are used in electroluminescent devices, which are capable of emitting light in response to an electric current. This property is significant for the development of new lighting and display technologies .
Mecanismo De Acción
Target of Action
Europium dichloride, also known as Europium(II) chloride, is an inorganic compound with a chemical formula of EuCl2
Mode of Action
Europium dichloride exhibits unique properties when it interacts with light. When irradiated by ultraviolet light, it displays bright blue fluorescence . This property is often exploited in research and industrial applications, particularly in the field of luminescent materials.
Result of Action
The molecular and cellular effects of Europium dichloride’s action largely depend on its specific application. For instance, in the field of luminescent materials, the compound’s ability to fluoresce under ultraviolet light can be harnessed for various purposes .
Safety and Hazards
Propiedades
IUPAC Name |
dichloroeuropium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2ClH.Eu/h2*1H;/q;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMANZYKPCBPZFG-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
Cl[Eu]Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
EuCl2, Cl2Eu | |
| Record name | europium(II) chloride | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Europium(II)_chloride | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2065620 | |
| Record name | Europium chloride (EuCl2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2065620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.87 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Europium dichloride | |
CAS RN |
13769-20-5 | |
| Record name | Europium chloride (EuCl2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13769-20-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Europium dichloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013769205 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Europium dichloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=281264 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Europium chloride (EuCl2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Europium chloride (EuCl2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2065620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Europium dichloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.973 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![6-Amino-5-[[3-[(ethylphenylamino)sulphonyl]-4-methylphenyl]azo]-4-hydroxynaphthalene-2-sulphonic acid](/img/structure/B82655.png)


